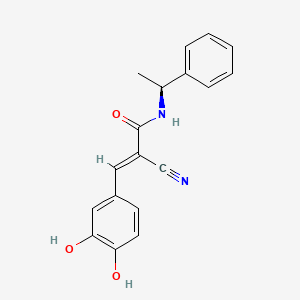

(+)-Tyrphostin B44

Description

Propriétés

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGQVUWXNOJOSJ-DGGAMASNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017645 | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-37-5 | |

| Record name | Tyrphostin AG 835 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 835 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+)-Tyrphostin B44

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Tyrphostin B44 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP at the kinase domain, it effectively blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation. This guide provides a comprehensive overview of the mechanism of action of this compound, including its primary molecular target, its effects on key signaling pathways, and quantitative data on its inhibitory activities. Detailed experimental protocols for assays relevant to the study of this and similar compounds are also provided.

Core Mechanism of Action: EGFR Kinase Inhibition

The primary mechanism of action of this compound is the direct inhibition of the intrinsic tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1.[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that regulate critical cellular processes.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This binding prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation. This blockade of the initial step in EGFR signaling effectively abrogates the downstream cellular responses mediated by this pathway.

Impact on Cellular Signaling Pathways

By inhibiting EGFR autophosphorylation, this compound disrupts major signaling pathways that are frequently dysregulated in cancer. The two primary cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

Inhibition of the RAS-RAF-MEK-ERK (MAPK) Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, which in turn recruits the guanine nucleotide exchange factor SOS. SOS then activates RAS, a small GTPase, leading to the sequential activation of the kinase cascade: RAF, MEK, and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus and phosphorylates various transcription factors, such as c-Fos and c-Myc, leading to the expression of genes that drive cell cycle progression. This compound, by preventing the initial EGFR phosphorylation, blocks the entire downstream activation of this pathway.

Figure 1: Inhibition of the EGFR-MAPK signaling pathway by this compound.

Inhibition of the PI3K-Akt-mTOR Pathway

The PI3K-Akt-mTOR pathway is another crucial signaling route downstream of EGFR that promotes cell survival, growth, and proliferation. Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which leads to increased protein synthesis and cell growth, and inhibition of pro-apoptotic proteins like Bad, thereby promoting cell survival. By blocking EGFR activation, this compound prevents the activation of PI3K and the subsequent pro-survival signaling through the Akt pathway.

Figure 2: Inhibition of the EGFR-PI3K-Akt signaling pathway by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (µM) | Enantiomer | Reference |

| EGFR | 0.86 | (+) | |

| EGFR | 0.4 | (-) | [1] |

Note: The (-)-enantiomer is more potent than the (+)-enantiomer.

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |

| CALO | Cell Survival | Inhibition | 3.12 | |

| INBL | Cell Survival | Inhibition | 12.5 | |

| HeLa | Cell Survival | Inhibition | 12.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other kinase inhibitors.

EGFR Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the IC50 value of an inhibitor against purified EGFR kinase.

Figure 3: General workflow for an in vitro EGFR kinase inhibition assay.

Materials:

-

Recombinant human EGFR (catalytic domain)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Tyrosine-containing substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound stock solution in DMSO

-

96-well plates

-

Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to HRP for ELISA, or [γ-³²P]ATP for radiometric assay)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

Add the diluted compound or vehicle to the wells of a 96-well plate.

-

Add the EGFR enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

-

Stop the reaction by adding a stop solution (e.g., EDTA for ELISA-based assays).

-

Detect the amount of phosphorylated substrate. This can be done using various methods:

-

ELISA: Coat the plate with the substrate, and after the reaction, detect the phosphorylated substrate using a specific anti-phosphotyrosine antibody.

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and counting the radioactivity.

-

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay Protocol)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Figure 4: Workflow for a typical MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., HeLa, CALO, INBL)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a well-characterized inhibitor of the EGFR tyrosine kinase. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, leading to the suppression of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR cascades. This inhibitory action results in the reduction of cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and other EGFR inhibitors. Further research to delineate its selectivity profile against a broader range of kinases and to obtain more quantitative data on its effects on downstream signaling components will further enhance our understanding of its therapeutic potential.

References

(+)-Tyrphostin B44: A Technical Guide to its Application as an EGFR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (+)-Tyrphostin B44, a member of the tyrphostin family of protein tyrosine kinase inhibitors. It serves as a detailed guide to its mechanism of action, inhibitory properties, and its application in experimental settings to probe the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction to this compound

This compound, also known as Tyrphostin AG 835, is a synthetic, cell-permeable small molecule that functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3] As a member of the tyrphostin family, it was developed as part of a series of compounds designed to block the activity of protein tyrosine kinases (PTKs), which are crucial mediators of cellular signaling.[4][5] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making its targeted inhibition a key strategy in oncology research and drug development.[6][][8] this compound serves as a valuable chemical tool for investigating the roles of EGFR in cell proliferation, survival, and differentiation.

Mechanism of Action

The EGFR signaling cascade is initiated upon the binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor.[6] This binding induces receptor dimerization, which in turn activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues.[6][9] These phosphorylated sites act as docking points for various adaptor proteins (like Grb2 and Shc) and enzymes, triggering downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt signaling cascades.[6][][10] These pathways are central to regulating cell proliferation, survival, and migration.[11][12]

Tyrphostins, including this compound, generally function as ATP-competitive inhibitors.[13][14] They bind to the ATP-binding pocket within the EGFR kinase domain, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor and its substrates.[4][14] This action effectively blocks receptor autophosphorylation, a critical step for signal propagation, thereby inhibiting all subsequent downstream signaling events.[15]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its enantiomer has been quantified through biochemical assays. The data highlights the stereospecificity of the interaction with the EGFR kinase domain.

| Compound | Target | Assay Type | IC50 Value (μM) | Reference |

| This compound | EGFR Kinase | Biochemical | 0.86 | [2][16] |

| (-)-Tyrphostin B44 | EGFR Kinase | Biochemical | 0.4 |

Table 1: Summary of reported IC50 values for Tyrphostin B44 enantiomers against EGFR kinase.

Visualizing the Mechanism of Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the specific point of intervention by this compound.

Experimental Protocols & Workflows

The following sections detail standardized protocols for assessing the inhibitory activity of this compound in both biochemical and cellular contexts.

This protocol outlines a method to determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase. Assays like these are used to determine IC50 values.

Objective: To quantify the inhibition of EGFR-mediated phosphorylation of a synthetic substrate by this compound.

Materials:

-

Recombinant Human EGFR Kinase Enzyme

-

Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[17]

-

ATP Solution

-

Synthetic Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1 or a fluorescently labeled peptide like Y12-Sox)[17][18]

-

This compound stock solution (in DMSO)

-

384-well microtiter plates

-

Plate reader capable of measuring fluorescence or luminescence depending on the detection method (e.g., ADP-Glo™)[9][17]

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 50% DMSO.[17]

-

Enzyme Pre-incubation: Add EGFR kinase enzyme to the wells of a 384-well plate. Add the serially diluted this compound or vehicle (DMSO) to the wells. Incubate for approximately 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]

-

Reaction Initiation: Prepare a solution of ATP and the peptide substrate in kinase reaction buffer. The ATP concentration is typically near its Km value to ensure sensitive detection of competitive inhibitors.[19] Add this mixture to the wells to start the kinase reaction.[17]

-

Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 30-120 minutes) at a controlled temperature (e.g., 27°C).[17]

-

Signal Detection: Stop the reaction and measure the output. The method depends on the assay format:

-

Data Analysis: Determine the initial reaction velocity from the progress curves. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[17]

This protocol describes how to assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Objective: To detect the levels of phosphorylated EGFR (p-EGFR) in cell lysates treated with this compound using Western Blot analysis.

Materials:

-

Cell line with EGFR expression (e.g., A431)[20]

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

EGF (ligand for stimulation)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[15][20]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, transfer system, and PVDF membranes

-

Blocking Buffer (e.g., 5% BSA in TBST)[15]

-

Primary antibodies: anti-p-EGFR (e.g., Y1068 or Y1173) and anti-total-EGFR[15][21]

-

HRP-conjugated secondary antibody

-

ECL substrate for chemiluminescence detection[22]

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to attach. Starve the cells in serum-free medium for several hours to reduce basal EGFR activity.

-

Inhibitor Incubation: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-4 hours.[15]

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 10-100 ng/mL) for a short period (5-15 minutes) at 37°C to induce EGFR phosphorylation.[15][22]

-

Cell Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[15][22]

-

Lysate Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the total protein extract.[22]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[22]

-

Sample Preparation for SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]

-

Western Blotting: a. SDS-PAGE: Load equal amounts of protein per lane and run the gel.[15] b. Transfer: Transfer the separated proteins to a PVDF membrane.[15] c. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15] d. Antibody Incubation: Incubate the membrane with primary anti-p-EGFR antibody overnight at 4°C. The next day, wash and incubate with HRP-conjugated secondary antibody for 1 hour.[15][23] e. Detection: Wash the membrane extensively, apply ECL substrate, and capture the chemiluminescent signal using a digital imager.[22][23]

-

Analysis: To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like actin.[21] Quantify band intensities to determine the reduction in p-EGFR relative to total EGFR.

Conclusion

This compound is a well-characterized inhibitor of the EGFR tyrosine kinase. With a defined mechanism of action as an ATP-competitive inhibitor and a known IC50 value, it serves as a reliable tool for researchers in cell biology and cancer research. The protocols and data presented in this guide provide a framework for its effective use in studying the EGFR signaling pathway and for screening novel therapeutic agents that target this critical oncogenic driver.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tyrphostin B44, (+) enantiomer | EGFR | TargetMol [targetmol.com]

- 3. scbt.com [scbt.com]

- 4. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Tyrphostins and other tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. ClinPGx [clinpgx.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. promega.com.cn [promega.com.cn]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 15. benchchem.com [benchchem.com]

- 16. Tyrphostin B44, (+) enantiomer | CAS 133550-37-5 | Tocris Bioscience [tocris.com]

- 17. rsc.org [rsc.org]

- 18. EGFR Kinase Enzyme System Application Note [promega.jp]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 21. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. pubcompare.ai [pubcompare.ai]

The Biological Activity of (+)-Tyrphostin B44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Tyrphostin B44, also known as Tyrphostin AG 835, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool in cancer research and drug development due to its anti-proliferative and potential pro-apoptotic activities. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visualization of its impact on cellular signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the ATP binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR). By occupying this site, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The inhibition of EGFR autophosphorylation effectively blocks the signal transduction pathways responsible for the malignant phenotype in many cancers.

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified through various in vitro assays, primarily focusing on its effect on EGFR kinase activity and cell viability.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | EGFR Kinase | 0.86 µM | [1] |

| EC50 | CALO cells | 3.12 µM | [2] |

| EC50 | INBL cells | 12.5 µM | [2] |

| EC50 | HeLa cells | 12.5 µM | [2] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC50 (Half-maximal effective concentration) represents the concentration of the drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Key Signaling Pathway Inhibition

This compound primarily targets the EGFR signaling pathway. Upon activation by ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Both of these pathways are crucial for cell proliferation, survival, and metastasis. By inhibiting the initial autophosphorylation event, this compound effectively blocks the activation of these downstream pathways.

Caption: Inhibition of EGFR autophosphorylation by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

EGFR Kinase Inhibition Assay (IC50 Determination)

This protocol is based on the methods described by Gazit et al. (1991) for determining the inhibition of EGFR autophosphorylation.

Objective: To determine the concentration of this compound required to inhibit 50% of the EGFR kinase activity.

Materials:

-

Purified EGFR from A431 cell membranes

-

[γ-32P]ATP

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer from the stock solution.

-

In a microcentrifuge tube, combine the purified EGFR preparation with the various concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding [γ-32P]ATP to a final concentration of 10 µM.

-

Incubate the reaction mixture for 10-15 minutes at 30°C.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing the paper in 10% TCA to precipitate the proteins.

-

Wash the phosphocellulose papers extensively with 5% TCA to remove unincorporated [γ-32P]ATP.

-

Dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Caption: Workflow for determining the IC50 of this compound on EGFR kinase.

Cell Viability Assay (EC50 Determination)

This protocol describes a typical MTT-based cell viability assay to determine the cytotoxic or cytostatic effects of this compound.

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50%.

Materials:

-

CALO, INBL, or HeLa cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the drug concentration to determine the EC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol allows for the quantitative assessment of apoptosis induced by this compound.

Objective: To quantify the percentage of apoptotic and necrotic cells in a population treated with this compound.

Materials:

-

Target cells (e.g., HeLa)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Quadrant analysis in Annexin V/PI flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the effect of this compound on cell cycle progression.

Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.

Materials:

-

Target cells

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a well-characterized inhibitor of the EGFR tyrosine kinase with demonstrated anti-proliferative effects in various cancer cell lines. Its specific mechanism of action makes it an invaluable research tool for studying EGFR-dependent signaling pathways and for the preclinical evaluation of EGFR-targeted cancer therapies. The detailed protocols provided in this guide offer a robust framework for the further investigation of this compound and other potential tyrosine kinase inhibitors. Further research is warranted to fully elucidate its effects on downstream signaling molecules, apoptosis, and the cell cycle in a wider range of cellular contexts.

References

The Dawn of Targeted Therapy: A Technical Guide to the Discovery and History of Tyrphostin Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of tyrphostins in the late 1980s marked a pivotal moment in the history of cancer research and drug development. These synthetic compounds were the first rationally designed inhibitors of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signal transduction pathways and are often dysregulated in cancer and other proliferative diseases. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of tyrphostin compounds. It includes a compilation of their inhibitory activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they target. This document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering insights into the foundational work that paved the way for modern targeted cancer therapies.

Introduction: The Tyrosine Kinase Revolution

Protein tyrosine kinases (PTKs) are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates.[1] This phosphorylation event is a fundamental mechanism of signal transduction, governing a multitude of cellular processes including growth, differentiation, metabolism, and apoptosis.[1] The aberrant activity of PTKs, often due to genetic mutations or overexpression, is a hallmark of many human cancers and other diseases.[2]

Prior to the late 1980s, the development of anti-cancer drugs largely focused on cytotoxic agents that indiscriminately targeted rapidly dividing cells. The groundbreaking work of Alexander Levitzki and his colleagues at the Hebrew University of Jerusalem led to the systematic design and synthesis of a novel class of small molecules, which they named "tyrphostins" (tyrosine phosphorylation inhibitors).[3] These compounds were specifically engineered to compete with the substrate of PTKs, thereby blocking their catalytic activity.[3] This represented a paradigm shift towards targeted therapy, aiming to selectively inhibit the molecular drivers of a disease.

The Discovery and History of Tyrphostins

The first report of tyrphostins in 1988 described a series of benzylidenemalononitrile derivatives that demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR) kinase.[3] This initial work established the principle that small molecules could be designed to selectively inhibit specific PTKs, despite the high degree of conservation within the kinase domain.[2]

Subsequent research led to the development of a vast library of tyrphostin analogues with varying potencies and selectivities for different PTKs, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Bcr-Abl fusion protein , the causative agent of chronic myeloid leukemia (CML)[4]

-

HER2/neu (ErbB2)

The pioneering research on tyrphostins laid the crucial groundwork for the development of clinically successful tyrosine kinase inhibitors (TKIs) such as Imatinib (Gleevec), a potent Bcr-Abl inhibitor that has revolutionized the treatment of CML.[4]

Quantitative Analysis of Tyrphostin Activity

The inhibitory potency of tyrphostin compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for a selection of key tyrphostin compounds against various protein tyrosine kinases.

| Tyrphostin | Target Kinase | IC50 (µM) | Reference(s) |

| AG 18 (Tyrphostin A23) | EGFR | 35 | |

| PDGFR | 25 | ||

| AG 555 (Tyrphostin B46) | EGFR | 0.7 | [5][6] |

| ErbB2/HER2-neu | 35 | [5] | |

| AG 1112 | p210bcr-abl | - | [4] |

| AG 568 | p210bcr-abl | - | [4] |

| AG 17 | - | 0.7 - 4.0 (cell growth inhibition) | [7] |

Note: The inhibitory activity of some compounds, like AG 1112 and AG 568, was reported qualitatively in early studies without specific IC50 values.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of tyrphostin compounds, based on established protocols from the scientific literature.

General Synthesis of Benzylidenemalononitrile Tyrphostins

The core structure of many tyrphostins is the benzylidenemalononitrile scaffold, which can be synthesized via a Knoevenagel condensation reaction.

Materials:

-

Substituted benzaldehyde

-

Malononitrile

-

Ethanol or other suitable solvent

-

Basic catalyst (e.g., piperidine, β-alanine)

Procedure:

-

Dissolve the substituted benzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in a minimal amount of ethanol.

-

Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine).

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. The solid product can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

In Vitro Protein Tyrosine Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a tyrphostin compound against a specific protein tyrosine kinase.

Materials:

-

Purified recombinant protein tyrosine kinase (e.g., EGFR, PDGFR)

-

Tyrphostin compound of interest

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)

-

Peptide or protein substrate for the kinase

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

96-well plates

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter (for radioactive assays) or appropriate plate reader (for non-radioactive assays)

Procedure:

-

Prepare a series of dilutions of the tyrphostin compound in the kinase reaction buffer.

-

In a 96-well plate, add the purified kinase and the peptide/protein substrate to each well.

-

Add the different concentrations of the tyrphostin compound to the wells. Include a control well with no inhibitor.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radioactive assays).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper).

-

For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of phosphorylated substrate in each well using a scintillation counter or a suitable plate reader.

-

Plot the percentage of kinase inhibition versus the logarithm of the tyrphostin concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., A431 for EGFR studies)

-

Cell culture medium and supplements

-

Tyrphostin compound of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of the tyrphostin compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the tyrphostin compound. Include control wells with no inhibitor.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration of the tyrphostin compound relative to the untreated control cells.

-

Plot the percentage of cell viability versus the logarithm of the tyrphostin concentration to determine the IC50 value for cell growth inhibition.[8][9]

Signaling Pathways Targeted by Tyrphostins

Tyrphostins exert their effects by inhibiting the kinase activity of various receptors, thereby blocking the downstream signaling cascades that promote cell proliferation and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of tyrphostins.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway

Caption: PDGFR signaling cascade and its inhibition by tyrphostins.

BCR-ABL Signaling Pathway

References

- 1. [PDF] Tyrphostins and other tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. TYRPHOSTIN AG 555 | 133550-34-2 [m.chemicalbook.com]

- 7. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. youtube.com [youtube.com]

Enantiomeric Differences and Selectivity of (+)-Tyrphostin B44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin B44, a benzylidenemalononitrile derivative, is a recognized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a chiral molecule, it exists as two enantiomers, (+)-Tyrphostin B44 and (-)-Tyrphostin B44. This technical guide provides an in-depth analysis of the stereoselective differences in their biological activity, focusing on their inhibitory potency and selectivity. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology, signal transduction, and medicinal chemistry.

Introduction: The Significance of Enantioselectivity in Kinase Inhibition

The differential pharmacological activity of enantiomers is a cornerstone of modern drug development. In the realm of protein kinase inhibitors, stereochemistry can profoundly influence binding affinity, selectivity, and ultimately, therapeutic efficacy and toxicity. Tyrphostins represent a broad class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs), which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of PTK activity, particularly that of EGFR, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3]

This guide focuses on the enantiomers of Tyrphostin B44, highlighting the superior potency of the (-)-enantiomer as an EGFR inhibitor. Understanding these differences is crucial for the rational design of more selective and effective kinase inhibitors.

Quantitative Analysis of Enantiomeric Differences

The primary distinction between the (+)- and (-)-enantiomers of Tyrphostin B44 lies in their inhibitory potency against the EGFR kinase. The (-)-enantiomer demonstrates a more potent inhibition of EGFR kinase activity in biochemical assays.

Table 1: In Vitro Inhibitory Potency of Tyrphostin B44 Enantiomers against EGFR Kinase

| Enantiomer | Target | IC50 (µM) |

| This compound | EGFR Kinase | 0.86[4] |

| (-)-Tyrphostin B44 | EGFR Kinase | 0.4 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | EC50 (µM) |

| CALO | Cervical Carcinoma | 3.12[5] |

| INBL | Cervical Carcinoma | 12.5[5] |

| HeLa | Cervical Carcinoma | 12.5[5] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action and Signaling Pathway

Tyrphostin B44 exerts its biological effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This autophosphorylation initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.

By competitively binding to the ATP-binding site of the EGFR kinase domain, Tyrphostin B44 blocks the transfer of phosphate from ATP to tyrosine residues on the receptor and other substrate proteins. This inhibition effectively shuts down the EGFR signaling pathway.

Experimental Protocols

This section provides generalized protocols for assays commonly used to evaluate the activity of Tyrphostin B44 enantiomers. Specific parameters such as cell types, concentrations, and incubation times should be optimized for individual experimental setups.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human EGFR, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA), ATP, and a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1).

-

Compound Preparation: Prepare serial dilutions of (+)- and (-)-Tyrphostin B44 in DMSO. A DMSO-only control should be included.

-

Assay Plate Setup: Add the diluted compounds to the wells of a microtiter plate.

-

Enzyme Addition: Add the EGFR enzyme to the wells and pre-incubate briefly at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed (e.g., ADP-Glo™), or fluorescence-based methods.[6]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed a human cancer cell line known to express EGFR (e.g., A431, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the Tyrphostin B44 enantiomers. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well.

-

Incubation: Incubate the plate to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

Data Acquisition: If using MTT, add a solubilizing agent. Measure the absorbance of the formazan product using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the logarithm of the compound concentration to determine the EC50 value.

Selectivity Profile

While Tyrphostin B44 is primarily characterized as an EGFR inhibitor, a comprehensive understanding of its selectivity requires screening against a broad panel of protein kinases. Currently, detailed kinase selectivity profiles for the individual enantiomers of Tyrphostin B44 are not widely available in the public literature. Such studies would be invaluable in assessing potential off-target effects and further elucidating the structure-activity relationship of this chemical scaffold. It has been noted that some tyrphostins can also inhibit other kinases, such as JAK2 and JAK3, though at different potencies.[7]

Synthesis of Tyrphostin B44 Enantiomers

Conclusion and Future Directions

The available data clearly demonstrates a significant difference in the inhibitory potency of the (+)- and (-)-enantiomers of Tyrphostin B44, with the (-)-enantiomer being the more potent inhibitor of EGFR kinase. This highlights the critical importance of stereochemistry in the design and development of targeted kinase inhibitors.

For future research, several key areas warrant further investigation:

-

Comprehensive Selectivity Profiling: Screening both enantiomers against a large panel of kinases would provide a much-needed understanding of their selectivity and potential off-target activities.

-

Comparative Cellular Studies: Directly comparing the EC50 values of both enantiomers in a panel of cancer cell lines would provide a clearer picture of their relative potencies in a biological context.

-

Structural Biology: Co-crystallization of each enantiomer with the EGFR kinase domain would offer structural insights into the basis for their differential binding affinities.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and pharmacokinetic properties of the individual enantiomers.

By addressing these research gaps, a more complete understanding of the therapeutic potential of Tyrphostin B44 and its enantiomers can be achieved, paving the way for the development of more potent and selective next-generation kinase inhibitors.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 3. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostin B44, (+) enantiomer | CAS 133550-37-5 | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promega.com.cn [promega.com.cn]

- 7. Combinatorial approach to identification of tyrphostin inhibitors of cytokine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of (+)-Tyrphostin B44 on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tyrphostin B44, also known as Tyrphostin AG 835, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in the signaling pathways that drive the growth and proliferation of many cancers. This technical guide provides a comprehensive overview of the in vitro effects of this compound on various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Data Presentation: Anti-Proliferative Activity of Tyrphostins

The anti-proliferative effects of tyrphostin compounds have been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and other relevant tyrphostins. These values represent the concentration of the compound required to inhibit 50% of the cellular response, providing a measure of the compound's potency.

| Compound | Cancer Cell Line | Cell Type | EC50 (µM) | IC50 (µM) | Reference |

| This compound | CALO | Cervical Cancer | 3.12 | - | [1] |

| This compound | INBL | Cervical Cancer | 12.5 | - | [1] |

| This compound | HeLa | Cervical Cancer | 12.5 | - | [1] |

| Tyrphostin | H-345 | Small Cell Lung Cancer | - | 7 | [2] |

| Tyrphostin | H-69 | Small Cell Lung Cancer | - | 7 | [2] |

Mechanism of Action: Inhibition of EGFR Signaling

This compound exerts its anti-cancer effects primarily through the inhibition of the EGFR signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.[3][4] By blocking the tyrosine kinase activity of EGFR, this compound effectively shuts down these pro-survival signals.

The binding of a ligand to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][6] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[4][6][7] Both of these pathways are central to promoting cell cycle progression and inhibiting apoptosis (programmed cell death).[4]

Visualizing the EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in signaling protein expression and phosphorylation after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro assessment of this compound.

Conclusion

This compound demonstrates significant anti-proliferative activity in various cancer cell lines, primarily through the inhibition of the EGFR signaling pathway. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation of this and other potential anti-cancer compounds. Further research is warranted to expand the quantitative dataset across a broader range of cancer types and to further elucidate the downstream molecular consequences of EGFR inhibition by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of tyrphostin combined with a substance P related antagonist on small cell lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Tyrphostin Family: A Technical Guide to Protein Tyrosine Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyrphostin family of protein tyrosine kinase (PTK) inhibitors represents a significant class of small molecules designed to selectively target and inhibit the activity of protein tyrosine kinases. These enzymes play a pivotal role in cellular signal transduction pathways that regulate cell growth, differentiation, proliferation, and apoptosis. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them a critical target for therapeutic intervention. Tyrphostins, originally described in the late 1980s, were among the first rationally designed, synthetic PTK inhibitors. This guide provides an in-depth technical overview of the Tyrphostin family, focusing on their mechanism of action, inhibitory profiles, and the experimental methodologies used to characterize them.

Mechanism of Action

Tyrphostins primarily exert their inhibitory effects through competition with either ATP or the substrate at the catalytic site of the tyrosine kinase.[1]

-

ATP-Competitive Inhibition: Many Tyrphostins are designed to mimic the adenine ring of ATP and bind to the ATP-binding pocket of the kinase domain. This prevents the binding of ATP, the phosphate donor, thereby inhibiting the phosphorylation of substrate proteins.

-

Substrate-Competitive Inhibition: Some Tyrphostins are designed to resemble the tyrosine-containing substrate peptide. They bind to the substrate-binding site on the kinase, preventing the phosphorylation of the natural substrate.

-

Mixed and Non-Competitive Inhibition: In some cases, Tyrphostins can exhibit mixed or non-competitive inhibition, binding to sites other than the active site to allosterically modulate kinase activity. For instance, Tyrphostin AG1296 has been shown to act as a competitive inhibitor with respect to ATP in the non-activated state of the PDGF receptor, but as a mixed competitive inhibitor after receptor activation.[2]

The specificity of a given Tyrphostin for a particular kinase is determined by the subtle differences in the amino acid residues lining the ATP and substrate binding sites among different kinases.

Key Tyrphostin Inhibitors and their Targets

The Tyrphostin family comprises a diverse range of compounds with varying specificities for different protein tyrosine kinases. Below are some of the most well-characterized members and their primary targets.

Tyrphostin AG 490 (Tyrphostin B42)

Tyrphostin AG 490 is a potent inhibitor of the Janus kinase (JAK) family, particularly JAK2. The JAK-STAT signaling pathway is crucial for cytokine and growth factor signaling, and its aberrant activation is implicated in various myeloproliferative neoplasms and inflammatory diseases. AG 490 has been shown to suppress cell proliferation and induce apoptosis in cells dependent on JAK2 activity.[3]

Tyrphostin AG 1296

Tyrphostin AG 1296 is a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[2] The PDGFR signaling pathway is involved in cell growth, proliferation, and migration, and its dysregulation is associated with various cancers and fibrotic diseases. AG 1296 has demonstrated the ability to inhibit PDGFR autophosphorylation and downstream signaling.

Adaphostin (NSC 680410)

Adaphostin is a derivative of Tyrphostin AG 957 and is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[4] Bcr-Abl is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. Adaphostin has been shown to induce apoptosis in Bcr-Abl-positive cells, including those resistant to other Bcr-Abl inhibitors like imatinib.[5][6]

Quantitative Data on Tyrphostin Activity

The inhibitory potency of Tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Tyrphostin | Target Kinase | IC50 Value | Cell Line/Assay Condition | Reference |

| Tyrphostin AG 490 | JAK2 | ~10 µM | In vitro kinase assay | [3] |

| EGFR | 0.1 µM | Cell-free assay | [2] | |

| STAT3 | - | Myeloma cells | [3] | |

| Tyrphostin AG 1296 | PDGFR | 0.3-0.5 µM | In vitro autophosphorylation | [2] |

| c-Kit | 1.8 µM | Swiss 3T3 cells | ||

| FGFR | 12.3 µM | Swiss 3T3 cells | ||

| Adaphostin | Bcr-Abl | 0.5-1.0 µM | KBM5, KBM7, OCI/AML2, OCI/AML3 cell lines (MTS assay) | [4] |

| CML CFU-G | 12 µM (median) | Colony-forming assay | ||

| Tyrphostin A25 (AG 82) | Guanylyl Cyclase C | ~15 µM | In vitro activity assay | [7] |

| Tyrphostin 47 | Cyclin B1/p34cdc2 | - | MCF-7 cells | [8] |

| Tyrphostin A23 | Transferrin Receptor Internalization | - | Heb7a cells | [9] |

| Tyrphostin AG 879 | Trk | - | PC12 cells | [10] |

| Tyrphostin AG 494 | EGFR | - | A549, DU145 cells | [11] |

| Tyrphostin AG 1478 | EGFR | - | A549, DU145 cells | [11] |

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of a Tyrphostin inhibitor against a purified kinase. Specific conditions may need to be optimized for each kinase-inhibitor pair.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

Tyrphostin inhibitor stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Stop solution (e.g., EDTA)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)

-

96-well or 384-well assay plates

Procedure:

-

Prepare Inhibitor Dilutions: Serially dilute the Tyrphostin inhibitor in kinase reaction buffer to achieve a range of concentrations.

-

Prepare Kinase Reaction Mix: In the assay plate, combine the purified kinase and the peptide substrate in the kinase reaction buffer.

-

Inhibitor Incubation: Add the diluted Tyrphostin inhibitor to the wells containing the kinase and substrate. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Incubate: Allow the kinase reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Detection: Quantify the extent of substrate phosphorylation using a suitable detection method. This could involve measuring the amount of ADP produced, or using a phosphospecific antibody in an ELISA or TR-FRET format.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay (General Protocol)

This protocol describes a general method to assess the ability of a Tyrphostin to inhibit the phosphorylation of a target kinase within a cellular context.

Materials:

-

Cell line expressing the target kinase (e.g., K562 for Bcr-Abl, A375R for PDGFR).

-

Cell culture medium and supplements.

-

Tyrphostin inhibitor stock solution (in DMSO).

-

Growth factor or stimulus (if required to activate the kinase).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (total and phospho-specific for the target kinase).

-

Secondary antibody conjugated to HRP or a fluorescent dye.

-

Western blot reagents and equipment.

Procedure:

-

Cell Culture and Treatment: Seed the cells in culture plates and grow to a suitable confluency. Serum-starve the cells for a period (e.g., 4-24 hours) if necessary to reduce basal kinase activity.

-

Inhibitor Treatment: Treat the cells with various concentrations of the Tyrphostin inhibitor for a specific duration.

-

Kinase Activation: If the kinase is not constitutively active, stimulate the cells with the appropriate growth factor or stimulus for a short period.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody specific for the phosphorylated form of the target kinase.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescent or fluorescent imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the target kinase to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each treatment condition. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways inhibited by key Tyrphostins.

EGFR Signaling Pathway

References

- 1. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation site-specific inhibition of platelet-derived growth factor beta-receptor autophosphorylation by the receptor blocking tyrphostin AG1296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adaphostin has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of reactive oxygen species in adaphostin-induced cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Tyrphostins are inhibitors of guanylyl and adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(+)-Tyrphostin B44: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (+)-Tyrphostin B44, a potent inhibitor of protein tyrosine kinases. It details its primary molecular targets, the signaling cascades it modulates, and the downstream cellular effects. This guide is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Core Molecular Targets and Quantitative Inhibition Data

This compound is primarily recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] Its inhibitory activity has been quantified in various studies, providing key data points for its efficacy. The following table summarizes the available quantitative data on the inhibitory concentrations of this compound.

| Target/Assay | Cell Line/System | Value | Metric | Reference |

| EGFR Kinase | In vitro | 0.86 µM | IC50 | [1][2] |

| Cell Survival | CALO | 3.12 µM | EC50 | [3] |

| Cell Survival | INBL | 12.5 µM | EC50 | [3] |

| Cell Survival | HeLa | 12.5 µM | EC50 | [3] |

Signaling Pathways Modulated by Tyrphostins

Tyrphostins, including this compound and its analogs, exert their cellular effects by interfering with key signaling pathways that regulate cell proliferation, survival, and differentiation. The primary pathways affected are the EGFR signaling cascade and, by extension, the JAK/STAT pathway, which can be downstream or parallel to EGFR signaling in some contexts.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[4][5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway, which are crucial for cell proliferation and survival.

This compound, as a competitive inhibitor of ATP binding to the EGFR kinase domain, blocks this initial autophosphorylation step.[4][5][6] This inhibition prevents the recruitment and activation of downstream signaling molecules, effectively halting the entire signaling cascade.

Modulation of the JAK/STAT Pathway

While direct inhibition of the JAK/STAT pathway by this compound is not as extensively documented as its effect on EGFR, other tyrphostins, such as AG490, are well-characterized JAK2 inhibitors.[7][8] The JAK/STAT pathway is a critical signaling mechanism for numerous cytokines and growth factors. Upon ligand binding to its receptor, associated Janus kinases (JAKs) are activated, which then phosphorylate the receptor. This allows for the recruitment and phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.